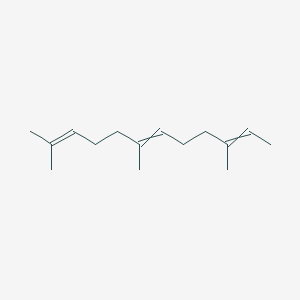

2,6,10-Trimethyldodeca-2,6,10-triene

Übersicht

Beschreibung

2,6,10-Trimethyldodeca-2,6,10-triene is a linear sesquiterpene with the molecular formula C15H26 . It has an average mass of 206.367 Da and a monoisotopic mass of 206.203445 Da .

Synthesis Analysis

One of the synthesis methods involves the use of Squalene–hopene cyclase (SHC), which converts squalene into pentacyclic triterpenes of hopene and hopanol . In this process, 2,6,10-Trimethyldodeca-2,6,10-triene undergoes cyclization catalyzed by SHC, affording six bicyclic sesquiterpenes in relatively high yield .Molecular Structure Analysis

The molecular structure of 2,6,10-Trimethyldodeca-2,6,10-triene can be analyzed using various techniques such as MD Topology, NMR, and X-Ray . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6,10-Trimethyldodeca-2,6,10-triene include a molecular weight of 206.371 g/mol . More detailed properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Stereoisomers and Spectroscopy

The stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene, closely related to 2,6,10-Trimethyldodeca-2,6,10-triene, have been synthesized and analyzed. Their PMR and 13 C NMR spectra provide vital information on the geometry of Me substituted double bonds, and mass spectra differentiate between (E and Z,E)-isomers and (E and Z,Z)-isomers (Nishino & Bowers, 1976).

Application in Apple Skin Analysis

2,6,10-Trimethyldodeca-2,7(E),9(E),11-tetraen-6-ol, a derivative of 2,6,10-Trimethyldodeca-2,6,10-triene, was identified in apple skin wax. This compound is implicated in the storage disorder superficial scald in apples (Rowan et al., 1995).

Termite Attractants

10-cis- and 10-trans-2,6,10-trimethyldodeca-2,6,10-triene, related to 2,6,10-Trimethyldodeca-2,6,10-triene, were identified as termite attractants in Santalum spicatum. These compounds show specific trail activities, with the cis-form being more active (Birch et al., 1970).

Enzymatic Syntheses and Drug Applications

Enzymatic synthesis of a linear sesquiterpene, (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, results in several bicyclic sesquiterpenes (drimane skeleton) which may have potential applications in drug synthesis (Yonemura et al., 2012).

Stereospecific Syntheses

Stereoselective synthesis of polyprenols related to 2,6,10-Trimethyldodeca-2,6,10-triene has been developed, which can be crucial in natural product synthesis and pharmaceutical applications (Sato et al., 1984).

Eigenschaften

IUPAC Name |

2,6,10-trimethyldodeca-2,6,10-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBSHSBNOVLGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998135 | |

| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6,10-Trimethyldodeca-2,6,10-triene | |

CAS RN |

7681-88-1 | |

| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

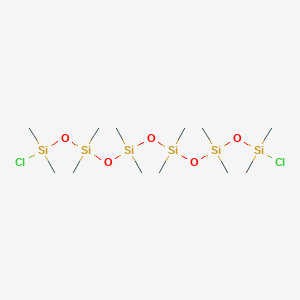

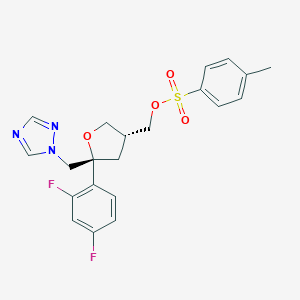

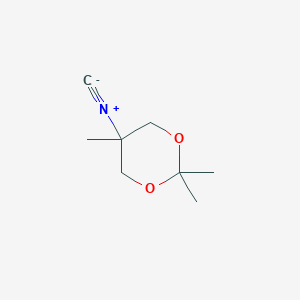

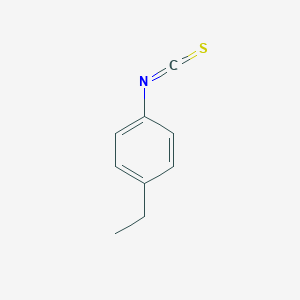

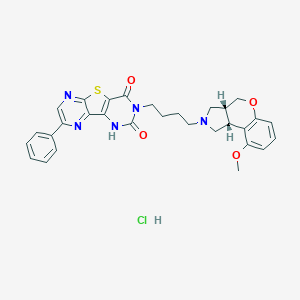

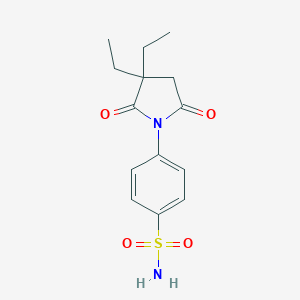

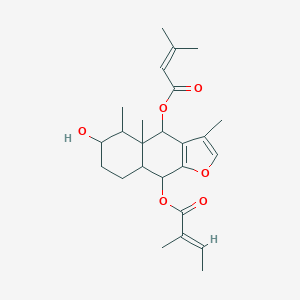

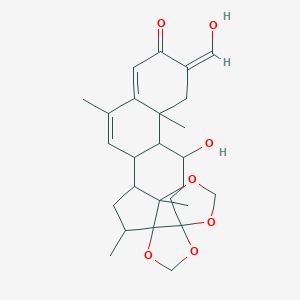

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.